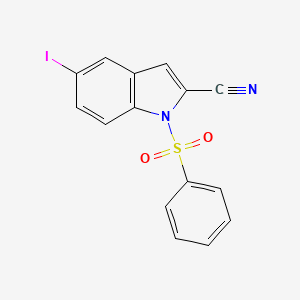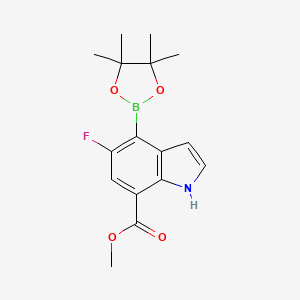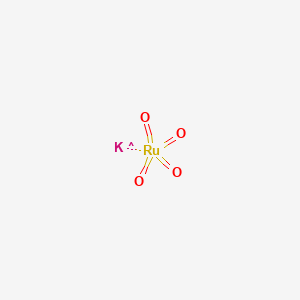
1-(5-Bromo-3-pyridinyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-pyridinyl)-4-piperidinol is a chemical compound with the molecular formula C10H13BrN2O It is a derivative of pyridine and piperidine, featuring a bromine atom at the 5-position of the pyridine ring and a hydroxyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-pyridinyl)-4-piperidinol typically involves the bromination of 3-pyridinol followed by a reaction with piperidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-3-pyridinyl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-pyridinol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 1-(5-Bromo-3-pyridinyl)-4-piperidinone.
Reduction: Formation of 1-(3-pyridinyl)-4-piperidinol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-pyridinyl)-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-pyridinyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromo-3-pyridinyl)piperazine
- 1-(5-Bromo-3-pyridinyl)-4-methylpiperazine
- (5-Bromo-3-pyridinyl)-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone
Uniqueness
1-(5-Bromo-3-pyridinyl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H13BrN2O |
|---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
1-(5-bromopyridin-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-5-9(7-12-6-8)13-3-1-10(14)2-4-13/h5-7,10,14H,1-4H2 |
InChI-Schlüssel |
FEJPXWNTQRMXDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)


![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)





![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)


![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
